molecular formula C10H10O2 B2609393 (4-Prop-2-ynyloxy-phenyl)-methanol CAS No. 34905-02-7

(4-Prop-2-ynyloxy-phenyl)-methanol

Cat. No. B2609393
CAS RN: 34905-02-7
M. Wt: 162.188
InChI Key: CBHDWENGPCIVJE-UHFFFAOYSA-N
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Description

“(4-Prop-2-ynyloxy-phenyl)-methanol” is a chemical compound that has been mentioned in various scientific studies . It is used as a precursor or intermediate in the synthesis of other complex molecules .


Synthesis Analysis

The synthesis of compounds involving “(4-Prop-2-ynyloxy-phenyl)-methanol” typically involves reactions with other organic compounds. For instance, one study describes a reaction involving 1-[4-(prop-2-ynyloxy)phenyl]ethanone in ethanol, which was added slowly to alcoholic potassium hydroxide .

Scientific Research Applications

Synthesis and Structural Analysis

(4-Prop-2-ynyloxy-phenyl)-methanol , a compound with versatile applications in scientific research, has been studied for its synthesis and structural properties. For instance, Wang Yong-jian (2010) described the synthesis and crystal structure of a similar compound, 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one, detailing its structural conformation and molecular interactions using analytical techniques like NMR and X-ray diffraction. This research contributes to understanding the structural nuances and synthesis pathways of compounds related to (4-Prop-2-ynyloxy-phenyl)-methanol, offering a foundation for further exploration in various scientific fields Wang Yong-jian, 2010.

Molecular Structure and Solubility

The effect of molecular structure changes on crystal structure and solubility has been a subject of scientific inquiry. T. Hara et al. (2009) examined how modifications in the molecular structure of certain esters influence their crystal structure and solubility. Although the research focuses on different esters, it provides valuable insights into the relationship between molecular structure changes and their physical properties, which can be relevant for understanding compounds like (4-Prop-2-ynyloxy-phenyl)-methanol T. Hara et al., 2009.

properties

IUPAC Name

(4-prop-2-ynoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHDWENGPCIVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Prop-2-ynyloxy-phenyl)-methanol

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxyl-benzyl alcohol 13 (2.5 g, 20 mmol) in acetonitrile (50 mL), K2CO3 (3.96 g, 200 mol %) was added at room temperature (see Scheme 4). After stirring for 1 h, the mixture was treated dropwise with an 80 wt % solution of propargyl bromide in toluene (3.27 g, 110 mol %) and the reaction mixture was heated to 50° C. for 48 h, cooled, filtered and concentrated under vacuum. The residue was purified by flash chromatography using an eluent of 100% to 30% hexane in AcOEt. Evaporation of the collected fractions gave propargyl ether 14 as a yellow liquid (3.12 g, 95.5%): 1H NMR (CDCl3) δ (ppm): 7.28 (d, 2H, Ph-H), 6.96 (d, 2H, Ph-H), 4.69 (d, 2H, PhCH2), 4.57 (s, 2H, CCH2O), 2.54 (t, 1H, OH), 2.39 (s, 1H, CH); 13C NMR (CD3OD) δ (ppm): 157.4, 134.53, 128.97, 115.34, 78.97, 76.04, 65.10, 56.24. Anal. Calcd for C10H10O2: C, 74.07; H, 6.17. Found: C, 73.64; H, 6.03.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.27 g
Type
solvent
Reaction Step Two
Yield
95.5%

Citations

For This Compound
5
Citations
Y Wang, B Liu, X Wang, W Zhao, D Liu, X Liu… - Polymer Chemistry, 2014 - pubs.rsc.org
Catalyst systems obtained from the inexpensive, ligand-free and commercially available MgnBu2 and alcohols were used for the ring-opening polymerization (ROP) of ε-caprolactone (ε-…
Number of citations: 29 pubs.rsc.org
Y Cheng, C He, K Ren, Y Rong, C Xiao… - Macromolecular …, 2018 - Wiley Online Library
An advanced hydrogel that features facile formation and injectability as well as light‐controlled degradation profile is reported here. By modifying 4‐arm poly(ethylene glycol) (4‐arm …
Number of citations: 23 onlinelibrary.wiley.com
J Brunetti, S Piantini, M Fragai, S Scali, G Cipriani… - Molecules, 2020 - mdpi.com
The development of selective tumor targeting agents to deliver multiple units of chemotherapy drugs to cancer tissue would improve treatment efficacy and greatly advance progress in …
Number of citations: 16 www.mdpi.com
G Zhang, G Zhang, J Lei, S Li, S Xu, C Ding… - Chemical Research in …, 2016 - Springer
A facile, practical and scalable catalyst system for alcohols ammoxidation into nitriles is developed using amino acid as ligand, oxygen as terminal oxidant and copper iodide(CuI) as …
Number of citations: 5 link.springer.com
SQ Lam - 2007 - oaktrust.library.tamu.edu
In an effort to partially mimic the complex interaction between nerve growth factor (NGF) and its membrane-bound tyrosine kinase A receptor (TrkA), several small organic molecules …
Number of citations: 1 oaktrust.library.tamu.edu

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